molecular formula C22H22N4O4 B2429221 N-(3,4-dimethoxyphenyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 942005-99-4

N-(3,4-dimethoxyphenyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2429221
CAS No.: 942005-99-4
M. Wt: 406.442
InChI Key: BFBFVRIREPLPSB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)acetamide

  • 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

  • N-(3,4-dimethoxyphenyl)-2-(indol-1-yl)acetamide

Uniqueness: This compound is unique due to the combination of the 5-ethyl-1,3,4-oxadiazol-2-yl group with the N-(3,4-dimethoxyphenyl)acetamide moiety, which may confer distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-21-24-25-22(30-21)17-11-14-7-5-6-8-16(14)26(17)13-20(27)23-15-9-10-18(28-2)19(12-15)29-3/h5-12H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBFVRIREPLPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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